1-[(2-chlorophenyl)methyl]-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-2-27-17-9-7-16(8-10-17)24-13-15(11-19(24)25)23-20(26)22-12-14-5-3-4-6-18(14)21/h3-10,15H,2,11-13H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALXUVQLKGXUQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-chlorophenyl)methyl]-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorobenzyl chloride, undergoes a nucleophilic substitution reaction with an appropriate amine to form the chlorophenyl intermediate.
Synthesis of the Ethoxyphenyl Pyrrolidinone: The ethoxyphenyl group is introduced through a Friedel-Crafts acylation reaction, followed by cyclization to form the pyrrolidinone ring.
Coupling Reaction: The chlorophenyl intermediate is then coupled with the ethoxyphenyl pyrrolidinone derivative using a urea-forming reagent, such as phosgene or carbonyldiimidazole, under controlled conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The urea and amide bonds in the molecule undergo hydrolysis under acidic or basic conditions:
Key findings:
-
Hydrolysis of the urea group (NH–CO–NH) is reversible under mild conditions but irreversible under prolonged heating .
-
The pyrrolidinone ring remains stable under basic hydrolysis but may undergo ring-opening in concentrated acids.
Oxidation and Reduction
The compound exhibits redox activity at specific functional groups:
Oxidation
Reduction
Nucleophilic Substitution
The 2-chlorophenyl group participates in aromatic substitution reactions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium methoxide | DMF, 120°C | Methoxy substitution at the para-position | 62% | |
| NH₃ (excess) | CuCN, 150°C | Amination at the ortho-position | 48% |
Mechanistic Insight :
-
Substitution follows an SNAr pathway due to electron-withdrawing effects of the urea group .
-
Steric hindrance from the benzyl group limits reactivity at the meta-position.
Coupling Reactions
The urea nitrogen atoms act as coupling sites in cross-catalyzed reactions:
| Reaction Type | Catalyst | Product | Application | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl-linked derivatives | Anticancer lead compounds | |
| Ullmann | CuI, 1,10-phenanthroline | Dimeric urea complexes | Material science |
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Major Products | Mechanism | Source |
|---|---|---|---|
| 200–250°C | CO₂, NH₃, chlorobenzene | Urea linkage breakdown | |
| 300–350°C | Ethoxybenzene radicals, pyrrole fragments | Ring-opening and radical recombination |
Photochemical Reactions
UV irradiation induces structural changes:
| Wavelength | Solvent | Outcome | Quantum Yield | Source |
|---|---|---|---|---|
| 254 nm | Acetonitrile | Isomerization at the pyrrolidinone ring | 0.12 | |
| 365 nm | Methanol | Cleavage of the ethoxy group to phenolic derivatives | 0.08 |
Key Research Findings
-
The compound’s reactivity is dominated by urea bond lability and aryl group electronic effects .
-
Steric effects from the 2-chlorophenylmethyl group suppress electrophilic aromatic substitution at adjacent positions .
-
Catalytic hydrogenation selectively targets the chlorophenyl group without affecting the pyrrolidinone ring .
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Urea-Based Therapeutics
Several urea derivatives with structural similarities are documented in the evidence:
Table 1: Key Structural Analogs and Their Features
Substituent-Driven Functional Differences
N1-Substituent Variations
- 2-Chlorophenylmethyl vs. 4-Chlorobenzyl (Compound 3, ) :
The 2-chlorophenyl group in the target compound introduces ortho-substitution, which may hinder rotational freedom compared to para-substituted analogs. This could impact receptor binding kinetics or metabolic stability . - Methylurea vs.
N3-Substituent Variations
- Pyrrolidinone Ring (Target Compound vs. ): Both compounds feature a 5-oxopyrrolidin-3-yl group, but the target’s 4-ethoxyphenyl substituent differs from the 4-chlorophenyl group in . Ethoxy groups enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Pharmacological and Physicochemical Profiles
Table 2: Comparative Pharmacological Notes
Biological Activity
1-[(2-chlorophenyl)methyl]-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy against cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 345.82 g/mol. The structure includes a urea moiety, which is essential for its biological activity.
The compound's biological activity appears to be mediated through several mechanisms:
- Antiproliferative Activity : Studies have shown that derivatives of similar structural frameworks exhibit significant antiproliferative effects on various cancer cell lines. For instance, a related compound demonstrated IC50 values of 2.39 μM against A549 lung cancer cells and 3.90 μM against HCT-116 colorectal cancer cells, indicating potent inhibitory activity comparable to established anticancer drugs like sorafenib .
- Inhibition of Key Pathways : The compound may act as an inhibitor of critical signaling pathways involved in cancer progression, such as the Raf/MEK/ERK pathway. This pathway is often upregulated in various cancers, making it a target for therapeutic intervention .
Biological Activity Data
The following table summarizes the biological activity data for this compound and related compounds:
Case Studies
Several studies have evaluated the biological activity of compounds structurally similar to this compound:
- Anticancer Efficacy : A study focused on a series of diaryl urea derivatives found that many exhibited significant antiproliferative effects across different cancer cell lines, suggesting that modifications to the urea structure can enhance biological activity .
- Structure–Activity Relationship (SAR) : The SAR analysis indicated that substituents on the aromatic rings significantly influence the potency of these compounds. For example, the introduction of electron-withdrawing groups at specific positions on the phenyl rings improved inhibitory activity against cancer cell lines .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-[(2-chlorophenyl)methyl]-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea, and how can purity be optimized?
- Methodology : Start with a urea-forming reaction between 2-chlorobenzyl isocyanate and the pyrrolidin-3-amine derivative. Use coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (integration of impurity peaks <5%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Methodology :
- NMR : Assign peaks for urea NH (~8-10 ppm in DMSO-d6), pyrrolidinone carbonyl (~170 ppm in ¹³C NMR), and aromatic protons (multiples in 6.5-7.5 ppm) .
- FT-IR : Confirm urea C=O stretch (~1640 cm⁻¹) and pyrrolidinone carbonyl (~1720 cm⁻¹) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .
Q. How can researchers design initial biological activity screens for this compound?
- Methodology : Use in vitro enzyme inhibition assays (e.g., kinases or proteases) at 10 μM concentration. Include positive controls (e.g., staurosporine for kinases) and measure IC50 values. Validate via dose-response curves (three independent replicates) .
Advanced Research Questions
Q. How can contradictory bioactivity data between studies be systematically resolved?
- Methodology :
Verify compound purity (HPLC, elemental analysis).
Replicate assays under standardized conditions (pH, temperature, solvent).
Compare cellular permeability (Caco-2 assays) and metabolic stability (microsomal incubation) to assess bioavailability differences .
Q. What experimental strategies can elucidate the environmental stability and degradation pathways of this compound?
- Methodology :
- Hydrolytic stability : Incubate in buffers (pH 3-9) at 37°C; monitor degradation via LC-MS.
- Photolysis : Expose to UV light (254 nm) and identify photoproducts using high-resolution mass spectrometry (HRMS) .
- Soil/water systems : Use OECD 307 guidelines to assess half-life under simulated environmental conditions .
Q. How can computational modeling guide structural optimization for enhanced target binding?
- Methodology :
- Perform molecular docking (AutoDock Vina) against target proteins (e.g., Keap1-Nrf2) using the compound’s minimized 3D structure (DFT-optimized at B3LYP/6-31G* level).
- Prioritize substituents with favorable binding energy (ΔG < -8 kcal/mol) and synthesize analogs for validation .
Q. What advanced techniques are recommended for studying in vitro toxicity and mechanism of action?
- Methodology :
- Cytotoxicity : MTT assay in HEK293 and HepG2 cells (48-hour exposure).
- Genotoxicity : Comet assay to detect DNA strand breaks.
- Mechanistic studies : RNA-seq or phosphoproteomics to identify dysregulated pathways .
Q. How can researchers address low solubility in aqueous buffers during formulation for in vivo studies?
- Methodology :
- Use co-solvents (e.g., PEG-400/Cremophor EL) or prepare nanocrystalline suspensions via wet milling.
- Characterize particle size (dynamic light scattering) and stability (Zeta potential > ±30 mV) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
